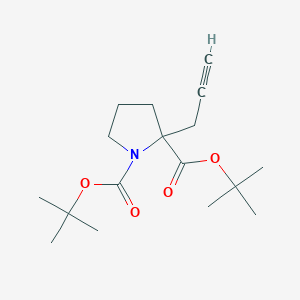
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its pyrrolidine ring and ester functional groups. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring followed by esterification. One common approach is to start with a suitable pyrrolidine derivative and introduce the propynyl group through a Sonogashira cross-coupling reaction. The esterification step can be achieved using an acid chloride and an alcohol under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions might use lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN₃) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or other derivatives.
科学的研究の応用
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery and development, especially in designing new therapeutic agents.
Industry: Application in material science for the development of new polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,1-dimethylethyl ester
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,1,3,3-tetramethylbutyl ester
特性
IUPAC Name |
ditert-butyl 2-prop-2-ynylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-8-10-17(13(19)21-15(2,3)4)11-9-12-18(17)14(20)22-16(5,6)7/h1H,9-12H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCSMBFLJXCDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1C(=O)OC(C)(C)C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














